molecular formula C22H17ClN4O3 B11640772 5-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

5-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide

Cat. No.: B11640772
M. Wt: 420.8 g/mol
InChI Key: XRVUBXWICAEGFE-ZMOGYAJESA-N
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Description

5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a combination of aromatic rings, a pyrazole core, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrazole core: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the furan-2-ylmethylidene group: This step involves the condensation of the pyrazole derivative with furan-2-carbaldehyde in the presence of a suitable catalyst.

    Attachment of the 2-[(2-chlorobenzyl)oxy]phenyl group: This can be done through a nucleophilic substitution reaction, where the pyrazole derivative reacts with 2-chlorobenzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the pyrazole core can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) as bases in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interaction of small molecules with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe to study cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-chlorobenzyl)oxy]phenylboronic acid
  • 3-[(2-chlorobenzyl)oxy]phenylboronic acid
  • 5,7-bis[(2-chlorobenzyl)oxy]-2-phenyl-4H-chromen-4-one

Uniqueness

5-{2-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-furan-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide is unique due to its combination of functional groups and its potential for diverse applications. The presence of the furan ring, the pyrazole core, and the chlorobenzyl group provides a unique chemical scaffold that can be modified to enhance its properties for specific applications.

Properties

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

3-[2-[(2-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c23-18-9-3-1-6-15(18)14-30-21-10-4-2-8-17(21)19-12-20(26-25-19)22(28)27-24-13-16-7-5-11-29-16/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+

InChI Key

XRVUBXWICAEGFE-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CC=CO4)Cl

Origin of Product

United States

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